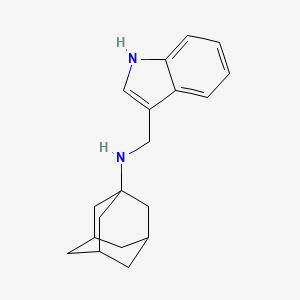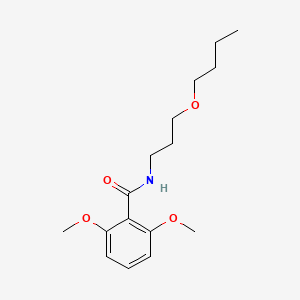![molecular formula C13H16N4O3 B5119570 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol, also known as NQEA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism of Action
The mechanism of action of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol is primarily through DNA intercalation. 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol binds to the DNA molecule, inserting itself between the base pairs and disrupting the normal structure of the double helix. This can lead to inhibition of DNA replication and transcription, as well as other cellular processes that rely on intact DNA structure.
Biochemical and Physiological Effects
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has a variety of biochemical and physiological effects that make it a valuable tool in scientific research. In addition to its DNA intercalation properties, 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death.
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has also been shown to have anti-inflammatory properties. It can inhibit the production of cytokines and other inflammatory mediators, making it a potential therapeutic agent for a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol in lab experiments is its unique chemical structure and properties. Its ability to intercalate with DNA and inhibit topoisomerase activity makes it a valuable tool in the study of DNA replication and transcription. Its anti-inflammatory properties also make it a potential therapeutic agent for a variety of diseases.
However, there are also limitations to using 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol in lab experiments. Its toxicity and potential side effects must be carefully considered, as well as its potential interactions with other drugs or compounds. Its use in humans must also be carefully evaluated, as its effects on human physiology may differ from those observed in animal models.
Future Directions
There are several future directions for research on 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol. One area of interest is the development of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol-based anticancer drugs. By targeting rapidly dividing cells, 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol-based drugs may be more effective and less toxic than traditional chemotherapy agents.
Another area of interest is the development of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol-based anti-inflammatory drugs. By inhibiting the production of cytokines and other inflammatory mediators, 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol may be a potential therapeutic agent for a variety of inflammatory diseases.
Finally, further research is needed to fully understand the mechanism of action of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol and its potential interactions with other drugs or compounds. This will be essential for the safe and effective use of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol in scientific research and potential therapeutic applications.
Conclusion
In conclusion, 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol is a valuable tool in scientific research due to its unique chemical structure and properties. Its ability to intercalate with DNA and inhibit topoisomerase activity makes it a valuable tool in the study of DNA replication and transcription, while its anti-inflammatory properties make it a potential therapeutic agent for a variety of diseases. However, its potential toxicity and interactions with other drugs or compounds must be carefully considered. Further research is needed to fully understand the mechanism of action of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol and its potential applications in scientific research and therapeutics.
Synthesis Methods
The synthesis of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol involves the reaction of 5-nitro-8-quinolineamine with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol. The purity of the compound can be further increased through recrystallization from a suitable solvent.
Scientific Research Applications
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has been used in a variety of scientific research applications due to its unique chemical structure and properties. One of the primary uses of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol is in the study of DNA intercalation and its effects on DNA replication and transcription. 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has been shown to intercalate with DNA, disrupting its structure and inhibiting its function. This property has been exploited in the development of anticancer drugs that target rapidly dividing cells.
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has also been used in the study of protein-DNA interactions. It has been shown to bind to specific regions of DNA, altering the conformation of the DNA and affecting the binding of transcription factors. This property has been used to investigate the role of specific transcription factors in gene expression and regulation.
properties
IUPAC Name |
2-[2-[(5-nitroquinolin-8-yl)amino]ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-9-8-14-6-7-15-11-3-4-12(17(19)20)10-2-1-5-16-13(10)11/h1-5,14-15,18H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHJGTQQLRRSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCNCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R*,6S*)-4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5119499.png)
![2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol](/img/structure/B5119502.png)


![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119563.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5119583.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)

![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)